3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide is a chemical compound with the molecular formula C4H7N7O2 and a molecular weight of 185.1441 g/mol It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
The synthesis of 3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide typically involves the reaction of hydrazine derivatives with triazine compounds. One common method involves the reaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with hydrazine hydrate to form the desired product . The reaction is usually carried out in a solvent such as ethanol or water, and the product is purified by recrystallization.
Analyse Chemischer Reaktionen
3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of oxadiazoles, while substitution reactions can yield various substituted triazine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has been studied for its potential anticancer, antimicrobial, and antiviral activities . The compound has shown promising results in inhibiting the growth of certain cancer cell lines and bacteria, making it a potential candidate for the development of new therapeutic agents .
Wirkmechanismus
The mechanism of action of 3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as DNA gyrase, which is essential for bacterial DNA replication . By inhibiting these enzymes, the compound can effectively kill or inhibit the growth of bacteria. Additionally, its anticancer activity is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells .
Vergleich Mit ähnlichen Verbindungen
3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide can be compared with other similar compounds, such as 5-amino-1H-1,2,4-triazole-3-carbohydrazide and 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione . These compounds share similar structural features and chemical properties but differ in their specific functional groups and biological activities. For example, 5-amino-1H-1,2,4-triazole-3-carbohydrazide is known for its high density and thermal stability, while 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione has been studied for its potential as a novel therapeutic agent .
Eigenschaften
CAS-Nummer |
31253-48-2 |
---|---|
Molekularformel |
C4H7N7O2 |
Molekulargewicht |
185.15 g/mol |
IUPAC-Name |
3-hydrazinyl-5-oxo-4H-1,2,4-triazine-6-carbohydrazide |
InChI |
InChI=1S/C4H7N7O2/c5-8-3(13)1-2(12)7-4(9-6)11-10-1/h5-6H2,(H,8,13)(H2,7,9,11,12) |
InChI-Schlüssel |
LRRUHWFRVYONIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NN=C(NC1=O)NN)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.